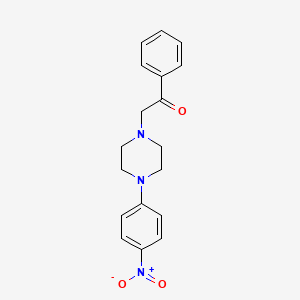

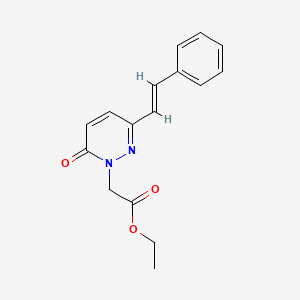

![molecular formula C17H19N5O3 B2704346 9-(3-methoxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 847856-43-3](/img/structure/B2704346.png)

9-(3-methoxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “9-(3-methoxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is a derivative of pyrano[2,3-d]pyrimidine-2,4-dione . Pyrimidinediones are a class of chemical compounds characterized by a pyrimidine ring substituted with two carbonyl groups .

Synthesis Analysis

The synthesis of pyrano[2,3-d]pyrimidine-2,4-dione derivatives involves the reaction of 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile with 2,4 dinitrophenyl hydrazine in 1,4-dioxane .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrimidine ring substituted with two carbonyl groups and a 3-methoxyphenyl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile with 2,4 dinitrophenyl hydrazine .Aplicaciones Científicas De Investigación

PARP-1 Inhibition for Cancer Therapy

Poly (ADP-ribose) polymerases-1 (PARP-1) are crucial enzymes involved in DNA repair. PARP-1 inhibitors have gained attention as potential anti-cancer agents. By inhibiting PARP-1, these compounds enhance the effects of DNA-damaging cytotoxic agents, leading to genomic dysfunction and cancer cell death . Notably, pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been synthesized and evaluated as PARP-1 inhibitors. Compounds S2 and S7 demonstrated potent inhibitory activity against PARP-1, making them promising candidates for cancer therapy .

Anti-Proliferative Activity Against Cancer Cells

The same pyrano[2,3-d]pyrimidine-2,4-dione derivatives were tested for their anti-proliferative effects on human cancer cell lines, including MCF-7 and HCT116. Compound S8 exhibited remarkable growth inhibition against both cell lines. These findings highlight the compound’s potential as an anti-cancer agent .

DNA Repair Mechanism Modulation

Given its role in DNA repair, PARP-1 is essential for maintaining genome integrity. Pyrano[2,3-d]pyrimidine-2,4-dione derivatives may interfere with PARP-1’s activity, affecting DNA repair processes and cellular survival .

Predicted Pharmacokinetic Properties

The synthesized compounds underwent theoretical kinetic studies, predicting favorable pharmacokinetic properties. This assessment is crucial for drug development, as it informs potential clinical applications .

Interaction with Enzyme Active Sites

Molecular docking studies revealed that the pyrano[2,3-d]pyrimidine-2,4-dione scaffold interacts with amino acids in the PARP-1 active site. The addition of a fused heterocycle enhanced interactions, contributing to increased inhibitory activity .

Other Potential Applications

While the primary focus has been on cancer therapy, further investigations may uncover additional applications. For instance, compounds with similar scaffolds have shown antitumor effects in animal models . Exploring these avenues could reveal novel therapeutic uses.

Mecanismo De Acción

Target of Action

Similar compounds have been found to target poly (adp-ribose) polymerases-1 (parp-1) which are involved in dna repair damage .

Mode of Action

Similar compounds have been found to inhibit parp-1, resulting in genomic dysfunction and cell death .

Biochemical Pathways

Similar compounds have been found to affect the dna repair process by inhibiting parp-1 .

Pharmacokinetics

Similar compounds have been predicted to have good pharmacokinetics properties in a theoretical kinetic study .

Result of Action

Similar compounds have been found to result in genomic dysfunction and cell death by inhibiting parp-1 .

Direcciones Futuras

Propiedades

IUPAC Name |

9-(3-methoxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O3/c1-19-14-13(15(23)20(2)17(19)24)22-9-5-8-21(16(22)18-14)11-6-4-7-12(10-11)25-3/h4,6-7,10H,5,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALDSBFAMMCIHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N3CCCN(C3=N2)C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 944662 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

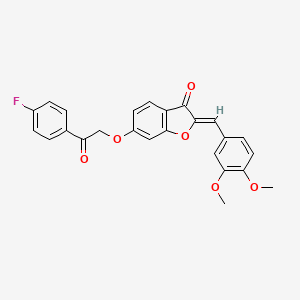

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide](/img/structure/B2704263.png)

![7-Methoxy-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B2704264.png)

![2-(isopropylthio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2704269.png)

![Benzo[d]isoxazol-4-amine](/img/structure/B2704276.png)

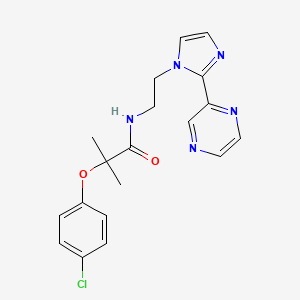

![2-(9-chloro-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol](/img/structure/B2704280.png)

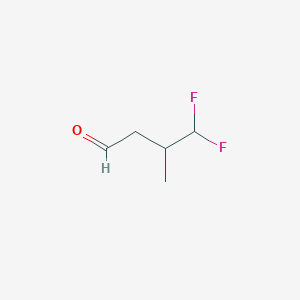

![3-Amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2704284.png)